molecular formula C16H14F3N5 B6444747 3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640830-36-8

3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6444747
CAS No.: 2640830-36-8
M. Wt: 333.31 g/mol
InChI Key: LVPSGTIERALCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and another pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps:

    Formation of the Trifluoromethylpyridine Intermediate: This step involves the introduction of a trifluoromethyl group to a pyridine ring. One common method is the reaction of trifluoromethyl iodide with a pyridine derivative under basic conditions.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which can be achieved by reacting the trifluoromethylpyridine intermediate with ethylenediamine under reflux conditions.

    Coupling with Pyridine-4-carbonitrile: The final step involves coupling the piperazine derivative with pyridine-4-carbonitrile. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine rings.

Scientific Research Applications

3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: It is used as a probe in chemical biology to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The piperazine ring provides additional binding interactions, while the pyridine rings contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)pyridine: A simpler analog with a single trifluoromethyl group attached to a pyridine ring.

    Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.

    Pyridine-4-carbonitrile: A related compound with a carbonitrile group attached to a pyridine ring.

Uniqueness

3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its combination of a trifluoromethyl group, a piperazine ring, and a pyridine-4-carbonitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperazine ring provides additional binding interactions with biological targets.

Properties

IUPAC Name

3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5/c17-16(18,19)13-1-2-15(22-10-13)24-7-5-23(6-8-24)14-11-21-4-3-12(14)9-20/h1-4,10-11H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPSGTIERALCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=C(C=CN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.